![molecular formula C20H20O3 B14334358 Ethyl 4-[(anthracen-2-yl)oxy]butanoate CAS No. 105930-59-4](/img/structure/B14334358.png)
Ethyl 4-[(anthracen-2-yl)oxy]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(anthracen-2-yl)oxy]butanoate typically involves the esterification of 4-hydroxybutanoic acid with anthracene-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent extraction and purification techniques such as recrystallization or chromatography are employed to obtain the pure product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[(anthracen-2-yl)oxy]butanoate can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted anthracene or butanoate derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-[(anthracen-2-yl)oxy]butanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic electronic materials and as a component in specialty chemicals
Mecanismo De Acción
The mechanism of action of Ethyl 4-[(anthracen-2-yl)oxy]butanoate involves its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The ester group may undergo hydrolysis, releasing active metabolites that can interact with cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl anthracene-2-carboxylate
- 4-(Anthracen-2-yloxy)butanoic acid
- Anthracene-2-yl acetate
Uniqueness
Ethyl 4-[(anthracen-2-yl)oxy]butanoate is unique due to its specific ester linkage and the presence of the anthracene moiety. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
105930-59-4 |
|---|---|
Fórmula molecular |
C20H20O3 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
ethyl 4-anthracen-2-yloxybutanoate |
InChI |
InChI=1S/C20H20O3/c1-2-22-20(21)8-5-11-23-19-10-9-17-12-15-6-3-4-7-16(15)13-18(17)14-19/h3-4,6-7,9-10,12-14H,2,5,8,11H2,1H3 |
Clave InChI |
AZGHYADXQTUNPG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCOC1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


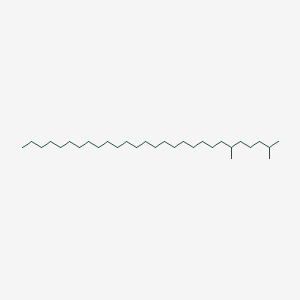


![5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene-](/img/structure/B14334296.png)


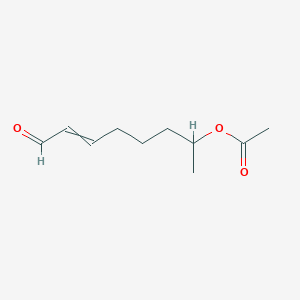
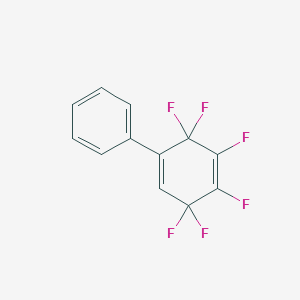

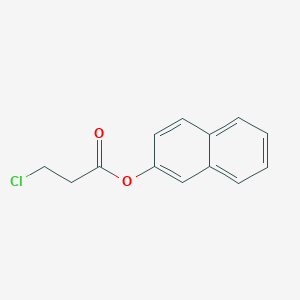
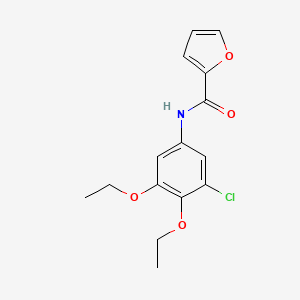
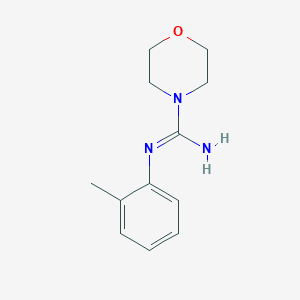

![2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14334384.png)
